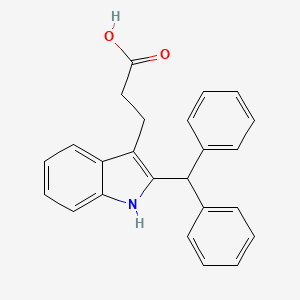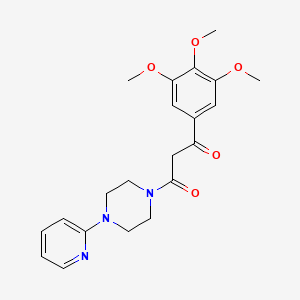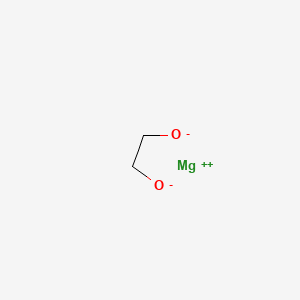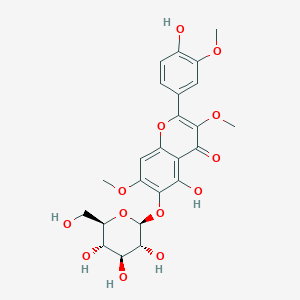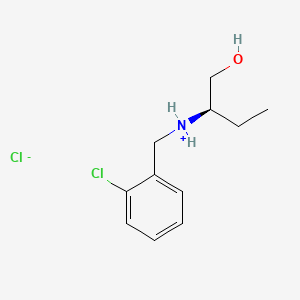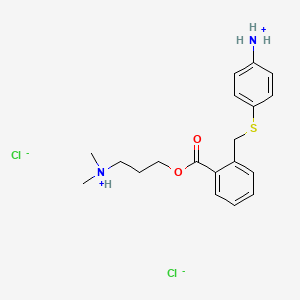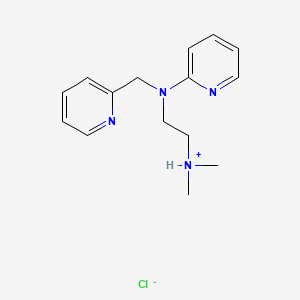
Ethylenediamine, N,N-dimethyl-N'-(2-pyridyl)-N'-(2-pyridylmethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride is a chemical compound known for its versatile applications in various fields of science and industry. This compound is characterized by its unique structure, which includes ethylenediamine and pyridyl groups, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride typically involves the reaction of ethylenediamine with pyridine derivatives under controlled conditions. The process often requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction. The resulting product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: Various halides or other nucleophiles; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, including substituted pyridines and ethylenediamine derivatives.
Scientific Research Applications
Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential as a chelating agent in biological systems, where it can bind to metal ions and affect their bioavailability.
Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations and as a diagnostic agent.
Industry: Utilized in the synthesis of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal ions, affecting their reactivity and interactions with other molecules. The compound’s structure allows it to form stable complexes, which can be used in various catalytic and analytical applications.
Comparison with Similar Compounds
Similar Compounds
Bis(2-pyridylmethyl)amine: Similar in structure but lacks the ethylenediamine backbone.
2,2’-Dipicolylamine: Contains two pyridyl groups but differs in the arrangement of the nitrogen atoms.
α,α’-Iminodi(2-picoline): Another related compound with a different nitrogen arrangement.
Uniqueness
Ethylenediamine, N,N-dimethyl-N’-(2-pyridyl)-N’-(2-pyridylmethyl)-, hydrochloride is unique due to its combination of ethylenediamine and pyridyl groups, which provide a versatile framework for forming stable metal complexes. This makes it particularly valuable in coordination chemistry and various industrial applications.
Properties
CAS No. |
27439-44-7 |
|---|---|
Molecular Formula |
C15H21ClN4 |
Molecular Weight |
292.81 g/mol |
IUPAC Name |
dimethyl-[2-[pyridin-2-yl(pyridin-2-ylmethyl)amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C15H20N4.ClH/c1-18(2)11-12-19(15-8-4-6-10-17-15)13-14-7-3-5-9-16-14;/h3-10H,11-13H2,1-2H3;1H |
InChI Key |
NGPZCNYZRYAZBE-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCN(CC1=CC=CC=N1)C2=CC=CC=N2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


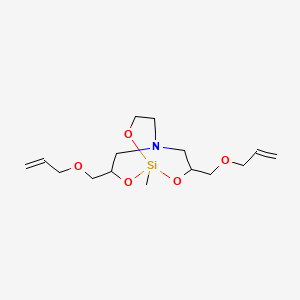
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)


